Sodium quinoline-8-thiolate
Overview
Description
Sodium quinoline-8-thiolate is a chemical compound with the molecular formula C9H6NNaS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium quinoline-8-thiolate can be synthesized through various methods. One common method involves the reaction of quinoline-8-thiol with sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is obtained by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, and the compound is usually produced in bulk quantities for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium quinoline-8-thiolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Sodium quinoline-8-thiolate has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is employed in the study of biological systems, particularly in the analysis of metal ions in biological samples.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium quinoline-8-thiolate involves its ability to bind to metal ions. This binding can affect various molecular targets and pathways, including:
Metal Ion Chelation: It can chelate metal ions, which is useful in both analytical and medicinal chemistry.
Enzyme Inhibition: By binding to metal ions, it can inhibit metalloenzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Sodium quinoline-8-thiolate can be compared with other similar compounds, such as:
Quinoline: A basic structure from which this compound is derived.
Quinoline-8-thiol: The parent thiol compound.
Other Metal Thiolates: Compounds like sodium thiolate and potassium thiolate, which have similar properties but different applications
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in analytical chemistry and drug development .
Biological Activity
Sodium quinoline-8-thiolate (SQT) is a compound derived from quinoline, known for its diverse biological activities. This article will explore the biological activity of SQT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has the molecular formula and features a thiol group that contributes to its reactivity and biological properties. The compound is a salt of quinoline-8-thiol, which is known for its ability to chelate metal ions, influencing its biological interactions.
Pharmacological Activities
SQT exhibits a range of biological activities , including:
- Antimicrobial Activity : SQT has shown effectiveness against various bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that SQT can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival.
- Antioxidant Effects : The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and contribute to its anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : SQT can chelate metal ions, which is crucial for its antimicrobial effects. By binding to essential metals required for microbial growth, it effectively inhibits their proliferation.
- Induction of Apoptosis : Studies suggest that SQT can activate apoptotic pathways in cancer cells by increasing ROS levels and altering mitochondrial membrane potential.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of SQT against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that SQT exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across different strains.
Anticancer Studies
In vitro studies using human cancer cell lines demonstrated that SQT could reduce cell viability significantly. For instance, treatment with SQT at concentrations between 50 µM and 200 µM resulted in over 70% cell death in HeLa cells after 48 hours. This effect was associated with increased levels of apoptosis markers such as caspase-3 activation.
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Effective against Gram-positive & Gram-negative bacteria | Metal ion chelation, membrane disruption |
Anticancer | Induces apoptosis in cancer cells | ROS generation, mitochondrial dysfunction |
Antioxidant | Scavenges free radicals | Reduces oxidative stress |
Properties
IUPAC Name |
sodium;quinoline-8-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTYZHDQWUOIDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[S-])N=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635564 | |
Record name | Sodium quinoline-8-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2801-16-3 | |
Record name | Sodium quinoline-8-thiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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